Nonasodium;6-[6-[2-carboxylato-4,5-dimethoxy-6-[6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Idraparinux sodium is synthesized through a series of complex chemical reactions involving the assembly of its pentasaccharide structure. The synthesis involves multiple steps of glycosylation, protection, and deprotection reactions to achieve the desired structure. The reaction conditions typically include the use of various protecting groups to ensure the selective formation of glycosidic bonds.
Industrial Production Methods
Industrial production of Idraparinux sodium involves large-scale synthesis using automated glycosylation techniques. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The production also includes rigorous quality control measures to monitor the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
Idraparinux sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the pentasaccharide structure.
Major Products Formed
The major products formed from these reactions include various derivatives of Idraparinux sodium, which may have different pharmacological properties and applications.
Scientific Research Applications
Idraparinux sodium has several scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its interactions with biological macromolecules and its role in cellular processes.
Medicine: Developed as an anticoagulant for the treatment and prevention of thromboembolic events. It has been studied in clinical trials for its efficacy and safety.
Industry: Utilized in the development of new anticoagulant therapies and as a reference standard in pharmaceutical research.
Mechanism of Action
Idraparinux sodium exerts its effects by inhibiting activated factor X (Xa) in the coagulation cascade. It binds to antithrombin, enhancing its inhibitory activity against factor Xa. This prevents the formation of thrombin and ultimately inhibits blood clot formation. The molecular targets include antithrombin and factor Xa, and the pathways involved are the intrinsic and extrinsic pathways of the coagulation cascade .
Comparison with Similar Compounds
Similar Compounds
Fondaparinux: Another synthetic pentasaccharide with a similar mechanism of action but a shorter half-life.
Heparin: A naturally occurring anticoagulant with a broader range of activity and different pharmacokinetic properties.
Uniqueness
Idraparinux sodium is unique due to its long half-life, allowing for less frequent dosing compared to other anticoagulants like fondaparinux and heparin. Its specific structure and high affinity for antithrombin make it a potent inhibitor of factor Xa, providing effective anticoagulation with a reduced risk of bleeding complications .
Properties
IUPAC Name |
nonasodium;6-[6-[2-carboxylato-4,5-dimethoxy-6-[6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H64O49S7.9Na/c1-64-15-12(9-72-88(43,44)45)76-35(27(68-5)18(15)65-2)80-21-19(66-3)28(69-6)37(82-25(21)32(39)40)79-17-14(11-74-90(49,50)51)77-38(31(87-94(61,62)63)24(17)85-92(55,56)57)81-22-20(67-4)29(70-7)36(83-26(22)33(41)42)78-16-13(10-73-89(46,47)48)75-34(71-8)30(86-93(58,59)60)23(16)84-91(52,53)54;;;;;;;;;/h12-31,34-38H,9-11H2,1-8H3,(H,39,40)(H,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63);;;;;;;;;/q;9*+1/p-9 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPQUSQUURLQKF-UHFFFAOYSA-E |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)[O-])OC3C(OC(C(C3OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC4C(C(C(OC4C(=O)[O-])OC5C(OC(C(C5OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H55Na9O49S7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1727.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.